Pinoresinol diacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

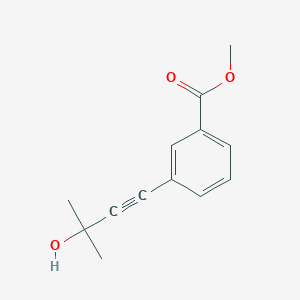

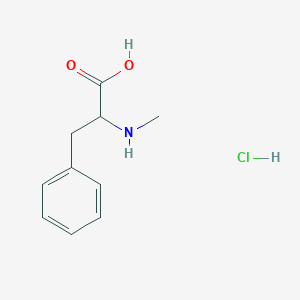

Pinoresinol diacetate is a naturally occurring lignan compound that can be isolated from various plant sources, including the bark of Eucommia ulmoides Oliver. It is known for its antifungal properties and potential hypoglycemic effects. The compound has a molecular formula of C24H26O8 and a molecular weight of 442.5 g/mol .

Preparation Methods

Pinoresinol diacetate can be prepared through biotransformation techniques. One method involves the fermentation of Eucommiae Cortex extract using strains of Aspergillus niger and Actinomucor elegans . This process results in the production of pinoresinol and dehydrodiconiferyl alcohol . Additionally, synthetic routes for pinoresinol involve the use of vanillyl-alcohol oxidase and laccase for the oxidation of eugenol, followed by kinetic resolution using enantiospecific pinoresinol reductases .

Chemical Reactions Analysis

Pinoresinol diacetate undergoes various chemical reactions, including oxidation and reduction. The compound can be synthesized through a three-step biocatalytic cascade involving two consecutive oxidations of eugenol followed by kinetic resolution . Common reagents used in these reactions include vanillyl-alcohol oxidase, laccase, and enantiospecific pinoresinol reductases . The major products formed from these reactions are enantiomerically pure pinoresinol and its derivatives .

Scientific Research Applications

Pinoresinol diacetate has several scientific research applications. It has been studied for its antifungal properties, particularly against Candida albicans . The compound also exhibits hypoglycemic effects by inhibiting the enzyme α-glucosidase in vitro. It is also used as a precursor for the synthesis of other lignans, such as enterodiol and enterolactone, which have health-supporting effects .

Mechanism of Action

The antifungal mechanism of pinoresinol diacetate involves damage to the fungal plasma membrane . Fluorescence experiments on Candida albicans have shown that the compound causes membrane disruption, leading to its fungicidal activity . Additionally, this compound inhibits the enzyme α-glucosidase, which may contribute to its hypoglycemic effects.

Comparison with Similar Compounds

Pinoresinol diacetate is part of the lignan family, which includes other compounds such as matairesinol, secoisolariciresinol, and lariciresinol . Compared to these similar compounds, this compound is unique due to its specific antifungal and hypoglycemic properties . Other lignans may exhibit different biological activities, such as antioxidant, anticancer, and neuroprotective effects .

Properties

IUPAC Name |

[4-[6-(4-acetyloxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O8/c1-13(25)31-19-7-5-15(9-21(19)27-3)23-17-11-30-24(18(17)12-29-23)16-6-8-20(32-14(2)26)22(10-16)28-4/h5-10,17-18,23-24H,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABPASQHFAUTDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC(=O)C)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide, N-[4-methyl-3-[[4-(6-methyl-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12322972.png)

![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12322986.png)

![4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12322994.png)

![1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride](/img/structure/B12322999.png)

![butyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12323005.png)

![5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol](/img/structure/B12323008.png)

![ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B12323040.png)